molecular formula C22H19N3O5S B10980376 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10980376
M. Wt: 437.5 g/mol
InChI Key: SQQDOYYMKJRECM-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C22H19N3O5S/c1-29-17-6-3-13(11-18(17)30-2)7-9-25-20(27)15-5-4-14(12-16(15)21(25)28)19(26)24-22-23-8-10-31-22/h3-6,8,10-12H,7,9H2,1-2H3,(H,23,24,26)

InChI Key

SQQDOYYMKJRECM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethoxybenzene, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing isoindole structures often exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and cell proliferation. For instance:

  • Inhibition of Thymidylate Synthase : Similar compounds have been shown to inhibit thymidylate synthase, an enzyme critical for DNA replication. This inhibition can lead to apoptosis in cancer cells, making it a target for anticancer drug development .
  • Case Studies : In vitro studies have demonstrated that derivatives of isoindole compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a study reported IC50 values ranging from 0.47 to 1.4 µM for related compounds against thymidylate synthase .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural features enhance lipophilicity, facilitating cell membrane penetration and improving bioavailability:

  • Mechanism : The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
  • Research Findings : Various derivatives have been tested against bacterial strains, showing moderate to severe inhibitory effects. For instance, some studies reported that certain analogs exhibited potent antimicrobial activity comparable to established antibiotics .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide and its analogs:

Activity Target IC50 (µM) Reference
AnticancerThymidylate Synthase0.47 - 1.4
AntimicrobialVarious Bacterial StrainsModerate-Severe

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide , a complex organic molecule, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O4S
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 356573-99-4

The structure features a thiazole ring which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds containing thiazole and isoindole moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
24aHCT-151.61 ± 1.92
24bA-4311.98 ± 1.22
13Jurkat<10

The presence of the thiazole ring is crucial for enhancing the compound's activity against cancer cells, as it facilitates interactions with cellular targets.

The proposed mechanism involves the inhibition of specific proteins involved in cell proliferation and survival pathways. For example, compounds similar to the target compound have been shown to inhibit the Bcl-2 protein family, which plays a significant role in regulating apoptosis:

"Molecular dynamics simulations revealed that the compounds interacted primarily through hydrophobic contacts with Bcl-2" .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit carbonic anhydrase-II, an enzyme critical in various physiological processes:

CompoundIC50 (µM)Reference
9a13.8 ± 0.63
9b25.1 ± 1.04

Case Studies and Research Findings

A study conducted on related compounds demonstrated significant inhibition of pMAPK in liver and lung tissues after administration in animal models. The results indicated dose-dependent effects with substantial reductions in pMAPK levels across different doses:

  • Dosing Regimen : Administered orally or intravenously.
  • Results : Inhibition ranged from 57% to 99% depending on the tissue and dosage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Key observations include:

  • The presence of electron-donating groups (e.g., methoxy groups) enhances activity.
  • Modifications to the thiazole and isoindole rings can lead to improved potency against specific targets.

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